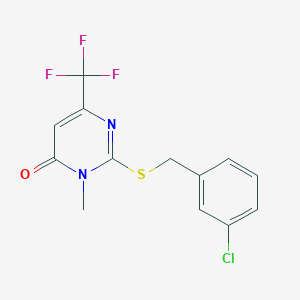

2-((3-氯苄基)硫代)-3-甲基-6-(三氟甲基)-4(3H)-嘧啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

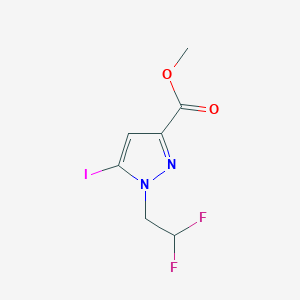

The compound "2-((3-Chlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone" is a heterocyclic molecule that contains several functional groups, including a pyrimidinone ring, a chlorobenzyl group, and a trifluoromethyl group. This structure suggests potential biological activity, which is a common characteristic of pyrimidine derivatives. These compounds often exhibit a wide range of biological activities, such as antimicrobial, antiviral, and anticancer properties .

Synthesis Analysis

The synthesis of related pyrimidin-4(3H)-one derivatives has been reported using various methods. For instance, a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been achieved by cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions . Additionally, new sulfanyl pyrimidin-4(3H)-one derivatives have been synthesized through reactions with different reagents, such as phenacyl bromide and picolyl chloride, using both conventional and heterogeneous catalysts .

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives has been extensively studied using various spectroscopic techniques. For example, the X-ray structure determination and NMR characterization of some fused heterocycles with a pyrimidinone ring have been conducted, revealing the predominant tautomers in solution . Furthermore, the vibrational wave numbers of similar compounds have been computed using density functional theory (DFT) quantum chemical calculations, and the geometrical parameters have been confirmed to be in agreement with X-ray diffraction (XRD) results .

Chemical Reactions Analysis

Pyrimidinone derivatives can undergo various chemical reactions. Benzylation and nitrosation reactions have been performed on 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to the formation of polymorphic forms and different hydrogen bonding patterns in the crystalline state . A domino reaction involving a pyrimidinone derivative with heterocyclic CH acids has been reported, resulting in the cleavage of the substrate and the formation of substituted pyrazoles and aniline derivatives . Additionally, iodocyclization of 2-[allyl(methallyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(3H)-ones has been studied, leading to the formation of thiazolopyrimidinium triiodides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinone derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the electron density distribution within the molecule, as indicated by molecular electrostatic potential (MEP) maps. These maps show regions of negative electrostatic potential, which are possible sites for electrophilic attack, and positive regions, which indicate possible sites for nucleophilic attack . The nonlinear optical behavior and hyperpolarizability of these compounds have also been theoretically predicted, suggesting potential applications in materials science .

科学研究应用

合成和化学性质

研究表明,与 2-((3-氯苄基)硫代)-3-甲基-6-(三氟甲基)-4(3H)-嘧啶酮相关的化合物参与复杂的化学反应和合成。例如,有一项研究探讨了硝化 2-氨基-6-氯-4(3H)-嘧啶酮时遇到的困难,该化合物与所关注的化学结构密切相关 (Boyle 等人,2001).

结构分析和衍生物

类似化合物的各种衍生物的结构分析和合成已得到广泛研究。例如,有研究探讨了新型 4-硫代嘧啶衍生物的合成和晶体结构分析,提供了对这些化合物的化学行为和潜在应用的见解 (Stolarczyk 等人,2018).

光谱研究

与 2-((3-氯苄基)硫代)-3-甲基-6-(三氟甲基)-4(3H)-嘧啶酮类似的化合物的谱学研究揭示了有关其分子结构和潜在应用的详细信息。例如,一项研究探索了具有类似结构的化合物的振动光谱分析,利用了 FT-IR 和 FT-拉曼光谱等技术 (Alzoman 等人,2015).

潜在的生物学和药理学应用

几项研究调查了与 2-((3-氯苄基)硫代)-3-甲基-6-(三氟甲基)-4(3H)-嘧啶酮在结构上相关的化合物的潜在生物学和药理学活性。例如,合成和研究 2-(烷基硫代)-6-苯二基-4(3H)-嘧啶酮的抗病毒和细胞毒活性表明在医学研究中的潜在应用 (Navrotskii,2003).

属性

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2OS/c1-19-11(20)6-10(13(15,16)17)18-12(19)21-7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJXTZKQEJCXJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide](/img/structure/B3006087.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide](/img/structure/B3006093.png)

![Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate](/img/structure/B3006096.png)

![1,3-Dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-methoxybenzene](/img/structure/B3006098.png)

![3-[[(E)-2-cyano-3-[4-methoxy-3-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3006099.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B3006101.png)

![Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B3006106.png)